molecular formula C20H15N5O3S B3396561 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide CAS No. 1019101-95-1

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide

Cat. No. B3396561
CAS RN: 1019101-95-1
M. Wt: 405.4 g/mol
InChI Key: QKOMYXKILPMJAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a condensation reaction of a 1,3-diketone and hydrazine. The thiazole ring could be synthesized from an alpha-halo ketone and thioamide. The nitrobenzamide group could be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings are both five-membered rings with two nitrogen atoms and one sulfur atom, respectively. The phenyl ring is a six-membered carbon ring, and the nitrobenzamide group consists of a nitro group (-NO2) attached to a benzene ring, which is in turn attached to an amide group (-CONH2) .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the nitro group could be reduced to an amino group under certain conditions. The compound could also undergo electrophilic aromatic substitution reactions at the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups and the overall structure of the molecule. For example, the presence of the nitro group could make the compound more reactive. The compound is likely to be solid at room temperature and could have a relatively high melting point due to the presence of multiple rings .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been reported to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to the body and contribute to chronic diseases and aging.

Analgesic and Anti-inflammatory Activity

Compounds containing thiazole have been found to possess analgesic and anti-inflammatory properties . They can potentially be used in the treatment of pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They can inhibit the growth of bacteria and fungi, making them potential candidates for the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole-based compounds have demonstrated antiviral properties . They can potentially be used in the treatment of viral infections.

Diuretic Activity

Thiazole derivatives have been associated with diuretic activity . They can increase the amount of urine produced by the body, helping to remove excess water and salt.

Anticonvulsant Activity

Compounds containing thiazole have shown anticonvulsant properties . They can potentially be used in the treatment of seizures.

Neuroprotective Activity

Thiazole derivatives have demonstrated neuroprotective effects . They can protect nerve cells from damage or degeneration, making them potential candidates for the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole-based compounds have exhibited antitumor or cytotoxic activities . They can inhibit the growth of tumor cells, making them potential candidates for cancer treatment.

Mechanism of Action

Mode of Action

The mode of action involves the compound binding to its targets, leading to functional changes. Let’s consider the thiazole and pyrazole moieties:

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be tested for various biological activities to determine if it has potential as a drug .

properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c1-13-11-18(22-19(26)15-9-5-6-10-17(15)25(27)28)24(23-13)20-21-16(12-29-20)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOMYXKILPMJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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